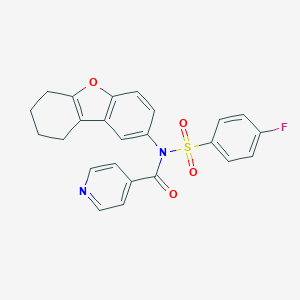
4-chloro-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a synthetic compound with potential applications in scientific research. This compound is also known as SU6656 and belongs to the class of small molecule inhibitors. It was first synthesized in 2000 by SUGEN Inc. and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of SU6656 involves its binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. This inhibition leads to the modulation of various cellular processes, such as cell proliferation, differentiation, and survival. SU6656 has been shown to be a potent inhibitor of Src family kinases, which are involved in various cellular processes, such as cell adhesion, migration, and invasion.
Biochemical and Physiological Effects
SU6656 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that SU6656 inhibits the proliferation of various cancer cell lines, such as breast, lung, and colon cancer. In vivo studies have shown that SU6656 inhibits tumor growth in various animal models of cancer. SU6656 has also been shown to modulate various physiological processes, such as angiogenesis, inflammation, and bone resorption.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using SU6656 in lab experiments include its potency, specificity, and availability. SU6656 is a potent inhibitor of various protein kinases, including Src family kinases, and has been shown to be specific for these kinases. SU6656 is also commercially available and can be easily synthesized in the lab. The limitations of using SU6656 in lab experiments include its potential off-target effects and its limited solubility in aqueous solutions. SU6656 has been shown to inhibit other protein kinases, such as Abl and c-kit, at high concentrations, which may affect the interpretation of the results. SU6656 is also poorly soluble in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of SU6656 in scientific research. One potential application is in the development of new cancer therapies. SU6656 has been shown to inhibit the proliferation of various cancer cell lines and has potential therapeutic applications in various types of cancer. Another potential application is in the study of the role of protein kinases in various physiological processes, such as angiogenesis, inflammation, and bone resorption. SU6656 has been shown to modulate these processes and may provide insights into the underlying mechanisms. Finally, SU6656 may be used in the development of new small molecule inhibitors of protein kinases with improved potency and specificity.
Conclusion
4-chloro-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a synthetic compound with potential applications in scientific research. It is a potent inhibitor of various protein kinases, including Src family kinases, and has been shown to modulate various cellular processes, such as cell proliferation, differentiation, and survival. SU6656 has potential therapeutic applications in various diseases, such as cancer and inflammation, and may provide insights into the underlying mechanisms of these diseases.
Méthodes De Synthèse
The synthesis of SU6656 involves several steps, starting with the reaction between 4-chlorobenzenesulfonyl chloride and 2,4-dimethylaniline to form 4-chlorobenzenesulfonamide. This intermediate is then reacted with 1,4-naphthoquinone to form the final product, 4-chloro-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. The overall yield of this synthesis method is around 15%.
Applications De Recherche Scientifique
SU6656 has been widely used in scientific research as a small molecule inhibitor of various protein kinases, including Src, Fyn, Lyn, Yes, and Blk. These kinases play important roles in various cellular processes, such as cell proliferation, differentiation, and survival. By inhibiting these kinases, SU6656 has been shown to modulate these processes and has potential therapeutic applications in various diseases, such as cancer and inflammation.
Propriétés
Formule moléculaire |
C24H19ClN2O3S |
|---|---|
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
(NZ)-4-chloro-N-[3-(2,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C24H19ClN2O3S/c1-15-7-12-21(16(2)13-15)26-23-14-22(19-5-3-4-6-20(19)24(23)28)27-31(29,30)18-10-8-17(25)9-11-18/h3-14,26H,1-2H3/b27-22- |
Clé InChI |
CWADWRUSMKKXGP-QYQHSDTDSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)Cl)/C4=CC=CC=C4C2=O)C |
SMILES |
CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=O)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methoxyphenyl)sulfonyl]benzamide](/img/structure/B284988.png)
![Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284993.png)

![Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285003.png)
amino]-1-naphthyl 4-methylbenzoate](/img/structure/B285008.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B285009.png)

![Ethyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285015.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285017.png)
![4-{Benzoyl[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl benzoate](/img/structure/B285020.png)


![4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B285027.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B285029.png)